molecular formula C20H26N2O3S B3611303 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE

1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3611303
M. Wt: 374.5 g/mol
InChI Key: JGXOTGAOSRCGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution reactions: The piperazine ring is then functionalized with the 2,5-dimethylphenyl and 4-methoxy-3-methylbenzenesulfonyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
  • 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLBENZENESULFONYL)PIPERAZINE

Uniqueness

1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the 2,5-dimethylphenyl and 4-methoxy-3-methylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-5-6-16(2)19(13-15)21-9-11-22(12-10-21)26(23,24)18-7-8-20(25-4)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXOTGAOSRCGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 5
1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 6
1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZINE

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